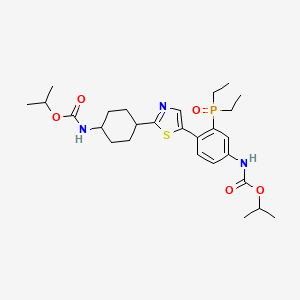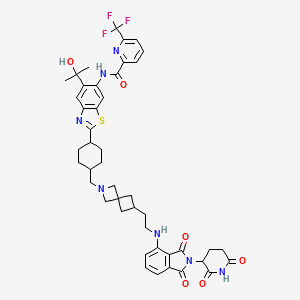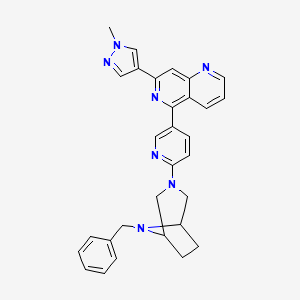
Ret-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-6 is a potent inhibitor of the rearranged during transfection (RET) protein, which is a receptor tyrosine kinase involved in cell growth and differentiation. The compound has shown significant inhibitory activity with an IC50 value of 4.57 nanomolar . It is primarily used in scientific research to study the RET protein and its role in various biological processes.
Méthodes De Préparation
The synthesis of Ret-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Ret-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
Ret-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of RET inhibitors.
Biology: Helps in understanding the role of the RET protein in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with abnormal RET activity, such as certain cancers.
Industry: Used in the development of new drugs and therapeutic agents targeting the RET protein
Mécanisme D'action
Ret-IN-6 exerts its effects by binding to the RET protein and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell growth and differentiation. The molecular targets of this compound include the ATP-binding site of the RET protein, and the pathways involved are primarily related to cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Ret-IN-6 is unique among RET inhibitors due to its high potency and selectivity. Similar compounds include:
Vandetanib: A multi-kinase inhibitor with activity against RET, used in the treatment of medullary thyroid carcinoma.
Cabozantinib: Another multi-kinase inhibitor targeting RET, approved for use in various cancers.
Selpercatinib: A selective RET inhibitor with applications in treating RET fusion-positive cancers. Compared to these compounds, this compound offers a higher degree of selectivity for the RET protein, making it a valuable tool for research and potential therapeutic development
Propriétés
Formule moléculaire |
C30H29N7 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
5-[6-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridin-3-yl]-7-(1-methylpyrazol-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C30H29N7/c1-35-18-23(16-33-35)27-14-28-26(8-5-13-31-28)30(34-27)22-9-12-29(32-15-22)36-19-24-10-11-25(20-36)37(24)17-21-6-3-2-4-7-21/h2-9,12-16,18,24-25H,10-11,17,19-20H2,1H3 |
Clé InChI |
ALNMYAIMUDFSEG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)C4=CN=C(C=C4)N5CC6CCC(C5)N6CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
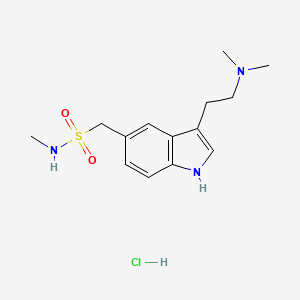
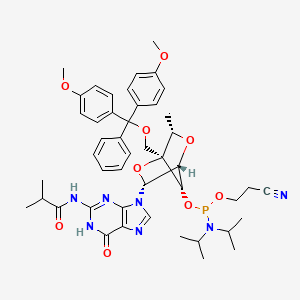

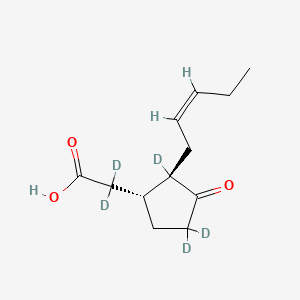

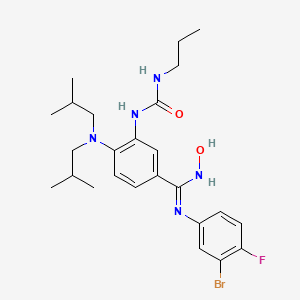
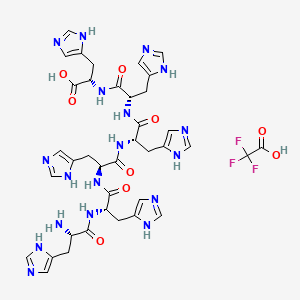
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
